Ethyl 4-isocyanatobenzoate-2,3,5,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-isocyanatobenzoate-2,3,5,6-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications. The molecular formula of this compound is C10H5D4NO3, and it has a molecular weight of 195.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-isocyanatobenzoate-2,3,5,6-d4 can be synthesized through various chemical reactions. One common method involves the reaction of 4-aminobenzoic acid with phosgene to form 4-isocyanatobenzoic acid, which is then esterified with ethanol to produce Ethyl 4-isocyanatobenzoate. The deuterated version is obtained by using deuterated reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and isotopic enrichment. The compound is often produced in batches and stored under controlled conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-isocyanatobenzoate-2,3,5,6-d4 undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Ethyl 4-isocyanatobenzoate-2,3,5,6-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in labeling studies to track metabolic pathways and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-isocyanatobenzoate-2,3,5,6-d4 involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of stable products such as ureas and carbamates. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-isocyanatobenzoate: The non-deuterated version of the compound.
Ethyl 2-isocyanatobenzoate: A structural isomer with the isocyanate group in a different position.
Phenyl isocyanate: A simpler isocyanate compound with a phenyl group.
Uniqueness
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 2,3,5,6-tetradeuterio-4-isocyanatobenzoate |
InChI |
InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3/i3D,4D,5D,6D |
InChI Key |
CFEPCPHKICBCJV-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])N=C=O)[2H] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.